3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide
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Overview
Description
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromine, fluorine, nitro, and sulfonamide groups attached to a benzene ring
Preparation Methods
The synthesis of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide typically involves multi-step synthetic routes. One common method includes the nitration of a suitable benzene derivative, followed by bromination and sulfonation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and sulfonamide.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, bromine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like nitro and sulfonamide can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-Fluoro-3-nitrobenzenesulfonamide: Similar structure but lacks the bromine substituent.
2,4-Difluoro-5-nitrobenzene-1-sulfonamide: Contains two fluorine atoms instead of one.
3-Bromo-5-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of a sulfonamide group.
Properties
Molecular Formula |
C6H4BrFN2O4S |
---|---|
Molecular Weight |
299.08 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrFN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) |
InChI Key |
IQGSDZWURBFNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)N |
Origin of Product |
United States |
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